

Step-by-Step Protocol for CY5-N3 Protein Labeling via Click Chemistry

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Compound of Interest

Compound Name: CY5-N3

Cat. No.: B8068905

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For Researchers, Scientists, and Drug Development Professionals

This application note provides a detailed protocol for the covalent labeling of proteins with the fluorescent dye **CY5-N3** using click chemistry. This method allows for the specific attachment of a bright, far-red fluorescent probe to a protein of interest, enabling a wide range of downstream applications, including fluorescence microscopy, flow cytometry, and in vivo imaging.

Introduction

Cyanine5 (CY5) is a bright and photostable fluorescent dye that emits in the far-red spectrum, making it ideal for biological applications where minimizing autofluorescence is critical. **CY5-N3** is an azide-modified version of the CY5 dye, designed for conjugation to proteins via "click chemistry". This bioorthogonal reaction is highly specific and efficient, occurring under mild conditions that preserve protein structure and function.

This protocol will cover two primary methods for **CY5-N3** protein labeling:

- **Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC):** A highly efficient reaction that requires a copper catalyst. This method is well-suited for in vitro labeling.
- **Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC):** A copper-free alternative that utilizes a strained alkyne, such as DBCO, for conjugation. This method is ideal for labeling in living cells or when copper toxicity is a concern.

Experimental Protocols

Preparation of Reagents

Proper preparation of all reagents is critical for successful labeling.

- **Protein Sample:** The protein of interest must contain a compatible reactive group for click chemistry. For labeling with **CY5-N3** (an azide-containing dye), the protein must possess an alkyne group. This can be achieved by site-specific incorporation of an alkyne-containing unnatural amino acid or by chemical modification of the protein to introduce an alkyne handle. Ensure the protein is in an amine-free buffer (e.g., PBS, HEPES) at a concentration of 1-10 mg/mL. Buffers containing primary amines like Tris will interfere with some labeling chemistries.
- **CY5-N3 Stock Solution:** Prepare a 10 mM stock solution of **CY5-N3** in anhydrous DMSO.[\[1\]](#)
[\[2\]](#) Store aliquots at -20°C in the dark.[\[2\]](#)[\[3\]](#)
- **Copper Catalyst Stock Solutions (for CuAAC):**
 - 50 mM Copper(II) Sulfate (CuSO₄) in deionized water.
 - 50 mM Sodium Ascorbate in deionized water (prepare fresh).[\[4\]](#)
 - 10 mM Copper Ligand (e.g., TBTA) in DMSO.[\[4\]](#)
- **DBCO-Functionalized Protein (for SPAAC):** If using the SPAAC method, the protein must be functionalized with a strained alkyne like DBCO.
- **Purification Columns:** Prepare spin desalting columns or dialysis equipment for purification of the labeled protein.[\[5\]](#)[\[6\]](#)[\[7\]](#)

CY5-N3 Labeling via CuAAC

This protocol is for a typical labeling reaction of 1 mg of an alkyne-modified protein.

- **Reaction Setup:** In a microcentrifuge tube, combine the following:
 - 100 µL of the alkyne-modified protein solution (at 10 mg/mL in PBS, pH 7.4).

- Calculated volume of 10 mM **CY5-N3** stock solution to achieve a 3-10 fold molar excess over the protein.
- Catalyst Addition: Add the catalyst components in the following order, vortexing gently after each addition:[4]
 - Copper ligand (e.g., TBTA) to a final concentration of 0.1 mM.[4]
 - CuSO₄ to a final concentration of 1 mM.[4]
 - Sodium Ascorbate to a final concentration of 1 mM.[4]
- Incubation: Incubate the reaction for 1-4 hours at room temperature, protected from light.[4]
- Purification: Proceed to the "Purification of Labeled Protein" section.

CY5-N3 Labeling via SPAAC (Copper-Free)

This protocol is for a typical labeling reaction of a DBCO-functionalized protein.

- Reaction Setup: In a microcentrifuge tube, combine:
 - The DBCO-functionalized protein.
 - **CY5-N3** at a desired concentration (e.g., 1-10 µM) in a reaction buffer such as PBS, pH 7.4.[3]
- Incubation: Incubate the mixture for 30 minutes to 2 hours at room temperature, protected from light.[3]
- Purification: Proceed to the "Purification of Labeled Protein" section.

Purification of Labeled Protein

Removal of unreacted **CY5-N3** is crucial for accurate downstream analysis.

- Spin Column Chromatography:
 - Equilibrate a spin desalting column according to the manufacturer's instructions.

- Load the reaction mixture onto the column.
- Centrifuge to separate the larger, labeled protein from the smaller, unreacted dye.[\[7\]](#)[\[8\]](#)[\[9\]](#)
- Dialysis:
 - Transfer the reaction mixture to a dialysis cassette with an appropriate molecular weight cut-off (MWCO).
 - Dialyze against a large volume of PBS buffer overnight at 4°C, with at least two buffer changes.[\[5\]](#)[\[6\]](#)[\[7\]](#)

Determination of Degree of Labeling (DOL)

The DOL represents the average number of dye molecules conjugated to each protein molecule.[\[10\]](#) An optimal DOL is typically between 2 and 10 for antibodies.[\[6\]](#)[\[11\]](#)

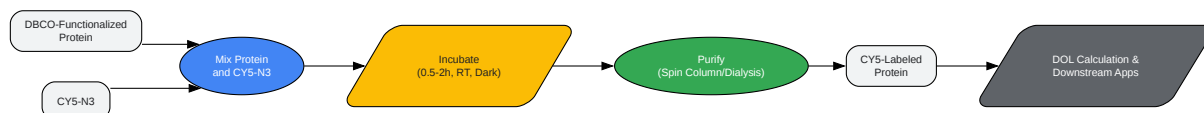
- Measure Absorbance: Measure the absorbance of the purified labeled protein at 280 nm (A_{280}) and at the absorbance maximum for CY5 (~650 nm, A_{650}) using a spectrophotometer.[\[8\]](#)[\[12\]](#)
- Calculate Protein Concentration:
 - Protein Concentration (M) = $[A_{280} - (A_{650} \times CF)] / \epsilon_{\text{protein}}$
 - Where CF is the correction factor for the dye's absorbance at 280 nm (for CY5, this is approximately 0.05).[\[8\]](#)
 - $\epsilon_{\text{protein}}$ is the molar extinction coefficient of the protein at 280 nm.
- Calculate Dye Concentration:
 - Dye Concentration (M) = $A_{650} / \epsilon_{\text{dye}}$
 - Where ϵ_{dye} is the molar extinction coefficient of CY5 at ~650 nm (typically ~250,000 $\text{M}^{-1}\text{cm}^{-1}$).[\[8\]](#)
- Calculate DOL:

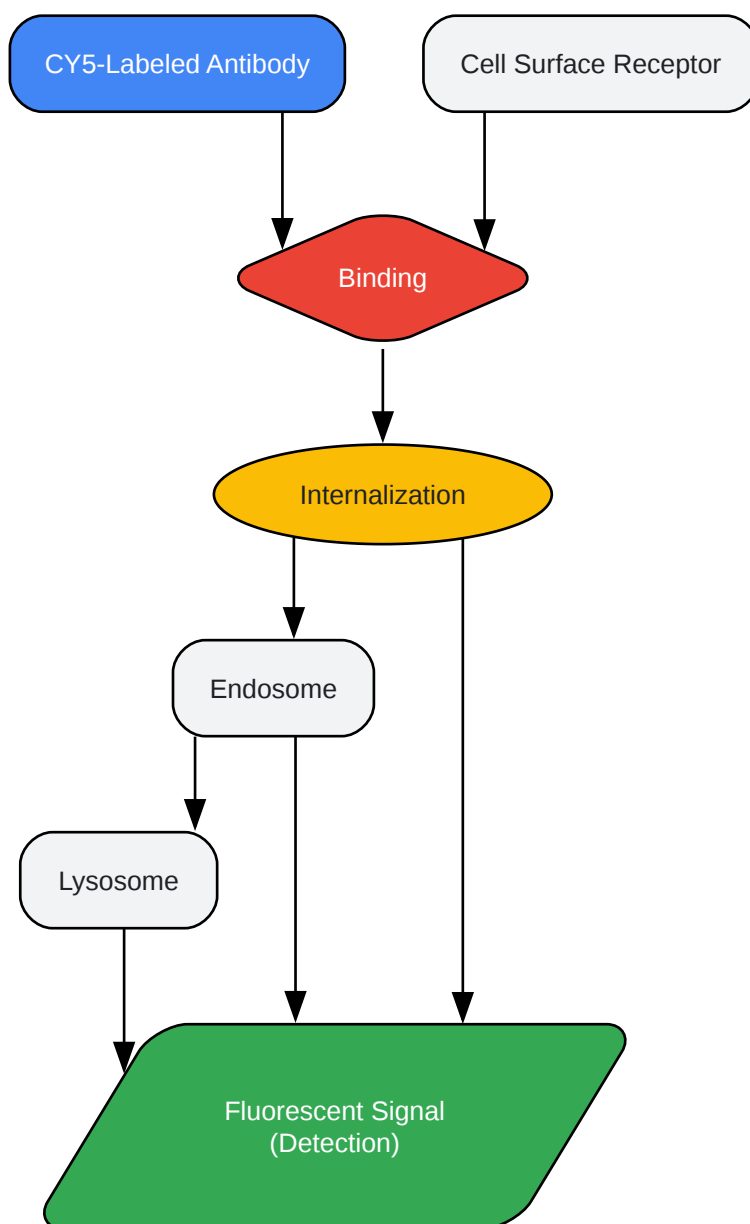
- $DOL = \text{Dye Concentration (M)} / \text{Protein Concentration (M)}$

Data Presentation

Parameter	Value	Units
Protein Concentration	1.5	mg/mL
A ₂₈₀ of Labeled Protein	1.2	AU
A ₆₅₀ of Labeled Protein	0.8	AU
Protein Molar Ext. Coeff. ($\epsilon_{\text{protein}}$)	210,000	M ⁻¹ cm ⁻¹
CY5 Molar Ext. Coeff. (ϵ_{dye})	250,000	M ⁻¹ cm ⁻¹
Correction Factor (CF)	0.05	-
Calculated Protein Concentration	5.52×10^{-6}	M
Calculated Dye Concentration	3.2×10^{-6}	M
Degree of Labeling (DOL)	0.58	-

Visualizations





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